molecular formula C11H5Cl3F2N4S B2632530 3-(Chlorodifluoromethyl)-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 832739-69-2

3-(Chlorodifluoromethyl)-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B2632530
CAS No.: 832739-69-2
M. Wt: 369.6
InChI Key: GSFGNTFLRDIVMR-UHFFFAOYSA-N
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Description

3-(Chlorodifluoromethyl)-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 832739-69-2) is a high-value chemical reagent for research and further manufacturing. It belongs to the 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class of bicyclic heterocyclic compounds, a pharmacophore associated with a wide array of biological activities. Recent investigations highlight its significant potential in pharmacological research, particularly as a novel cystic fibrosis transmembrane conductance regulator (CFTR) modulator. Studies show that this class of triazolothiadiazines, when used in combination with the FDA-approved CFTR potentiator ivacaftor (VX-770), can robustly augment the function of mutant CFTR channels, such as G551D, rescuing activity to nearly wild-type levels in model systems . The compound features a chlorodifluoromethyl group at the C3 position and a 2,4-dichlorophenyl substituent at the C6 position, a structural motif identified as beneficial for potent biological activity in structure-activity relationship (SAR) campaigns . Beyond cystic fibrosis research, the broader triazolothiadiazine scaffold is under investigation for other therapeutic properties, including anticonvulsant activity, as demonstrated in laboratory animal models for related derivatives . This product is offered For Research Use Only (RUO) and is strictly intended for laboratory research and further manufacturing applications. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-[chloro(difluoro)methyl]-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl3F2N4S/c12-5-1-2-6(7(13)3-5)8-4-21-10-18-17-9(11(14,15)16)20(10)19-8/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFGNTFLRDIVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C(F)(F)Cl)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl3F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Chlorodifluoromethyl)-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be achieved through a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives, resulting in high yields of the desired product . The reaction conditions are mild, making this method efficient and straightforward for laboratory-scale synthesis.

Chemical Reactions Analysis

3-(Chlorodifluoromethyl)-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding ox

Biological Activity

The compound 3-(Chlorodifluoromethyl)-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS No. 477846-69-8) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H10Cl2F2N4S
  • Molecular Weight : 361.24 g/mol
  • InChI Key : Not available in the provided data

Antimicrobial and Antiparasitic Activity

Research indicates that derivatives of triazolo-thiadiazines exhibit notable antimicrobial and antiplasmodial activities. Specifically, compounds similar to the target molecule have demonstrated in vitro effectiveness against Plasmodium falciparum, the causative agent of malaria. The reported IC50 values for related compounds range from 0.4 to 0.9 µM , indicating strong activity against multi-resistant strains of the parasite .

Table 1: Antiplasmodial Activity of Related Compounds

Compound IDIC50 (µM)CC50 (µM)Selectivity Index (SI)
Compound A0.440100
Compound B0.53876
Compound C0.93033

The selectivity index (SI), calculated as SI=CC50IC50\text{SI}=\frac{\text{CC50}}{\text{IC50}}, indicates that these compounds maintain low cytotoxicity while exhibiting potent antimalarial effects.

Cytotoxicity Studies

In studies involving human liver cell lines (HepG2), the cytotoxicity of triazolo-thiadiazine derivatives was assessed. The CC50 values were found to be relatively high (around 40 µM ), suggesting a favorable safety profile for potential therapeutic applications .

The mechanism by which triazolo-thiadiazines exert their biological effects is still under investigation. However, it is hypothesized that these compounds may interfere with critical metabolic pathways in parasites or bacteria by inhibiting specific enzymes or disrupting cellular processes.

Case Study 1: Antiplasmodial Activity

A study published in HAL documented the synthesis and biological evaluation of various triazolo-thiadiazine derivatives against P. falciparum. The study highlighted that substituents on the thiadiazine ring significantly influenced the antiplasmodial activity. The presence of a trichloromethyl group at specific positions was crucial for maintaining activity while minimizing cytotoxic effects .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on establishing a structure-activity relationship for triazolo-thiadiazines. It was found that modifications to the phenyl group could enhance both potency and selectivity against malaria parasites while reducing toxicity to human cells. This work underscores the importance of chemical structure in optimizing drug candidates for infectious diseases .

Comparison with Similar Compounds

Key Observations :

  • Halogenation : The 2,4-dichlorophenyl group at C-6 (target compound) correlates with enhanced antimicrobial and anticancer activities compared to unsubstituted phenyl rings .
  • Electron-Withdrawing Groups : The -CF2Cl group at C-3 may improve metabolic stability and target binding compared to methoxy or methyl groups .
  • PDE4 Inhibition : Substituents like dimethoxyphenyl and tetrahydrofuran-3-yloxy enhance PDE4 isoform selectivity .

Structure-Activity Relationship (SAR)

  • C-6 Position :
    • 2,4-Dichlorophenyl (target compound): Enhances lipophilicity and membrane penetration, critical for intracellular targets like tubulin .
    • 4-Methoxyphenyl : Improves solubility but reduces anticancer potency compared to halogenated analogs .
  • C-3 Position :
    • -CF2Cl : Introduces strong electron-withdrawing effects, stabilizing the molecule against oxidative metabolism .
    • Trimethoxyphenyl : Facilitates π-π stacking with tubulin’s colchicine-binding site .

Physicochemical Properties

Property Target Compound 6-(4-Bromophenyl)-3-phenyl 3-(4-Chlorophenyl)-6-phenyl
Molecular Weight ~414.2 (estimated) 387.25 326.80
LogP (Predicted) 4.5 3.8 3.2
Solubility (µg/mL) <10 (aqueous) 15–20 25–30

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing triazolo[3,4-b][1,3,4]thiadiazine derivatives, and how can these methods be adapted for the target compound?

  • Methodological Answer : The core triazolo-thiadiazine scaffold is typically synthesized via cyclocondensation of 4-amino-5-mercapto-1,2,4-triazoles with phenacyl bromides or α-haloketones under reflux in ethanol (yields ~75–82%) . For the target compound, substituting the phenacyl bromide with 2,4-dichlorophenacyl bromide and introducing the chlorodifluoromethyl group at position 3 would require careful optimization of reaction time (4–6 hours) and temperature (80–100°C). Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How is the structural conformation of triazolo-thiadiazines validated, and what analytical techniques are critical for characterization?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is pivotal for confirming non-planar ring systems and substituent orientations. For example, dihedral angles between the triazolo-thiadiazine core and aryl substituents range from 10–15°, influencing π-π stacking interactions (centroid distances: 3.5–3.8 Å) . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent integration (e.g., chlorodifluoromethyl at δ 110–120 ppm for 19F^{19}F).
  • IR : Stretching vibrations for C=N (1590–1600 cm1^{-1}) and C-S (670–690 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]+^+ at m/z ~450–500) .

Q. What preliminary biological assays are used to screen triazolo-thiadiazines for pharmacological activity?

  • Methodological Answer : Initial screening involves:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains (MIC values: 8–64 µg/mL) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} values <10 µM indicating potency .
  • Enzyme Inhibition : PDE4 or tubulin inhibition assays using fluorescence polarization (IC50_{50}: 0.5–5 µM) .

Advanced Research Questions

Q. How do substituent modifications at positions 3 and 6 influence the compound’s tubulin polymerization inhibition and antitumor efficacy?

  • Methodological Answer : SAR studies reveal:

  • Position 3 : Chlorodifluoromethyl groups enhance lipophilicity (logP: 3.5–4.0) and microtubule destabilization (IC50_{50}: 0.8 µM vs. 2.5 µM for methyl analogs) .
  • Position 6 : 2,4-Dichlorophenyl improves π-stacking with tubulin’s colchicine-binding site (docking scores: −9.5 kcal/mol vs. −7.2 kcal/mol for 4-fluorophenyl) .
  • Advanced Assays : Confocal microscopy to visualize mitotic arrest (G2/M phase >60% at 1 µM) .

Q. What strategies resolve contradictions in reported COX-2/COX-1 selectivity ratios for structurally similar analogs?

  • Methodological Answer : Discrepancies arise from:

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF3_3) at position 6 increase COX-2 selectivity (IC50_{50}: 0.2 µM vs. COX-1: 15 µM) .
  • Assay Variability : Use isoform-specific inhibitors (e.g., celecoxib) as controls in human recombinant COX-2 assays (Cayman Chemical) .
  • Crystallographic Validation : Co-crystallization with COX-2 (PDB ID) to identify key hydrogen bonds (e.g., Arg120 interaction) .

Q. How can computational modeling guide the design of triazolo-thiadiazines with improved PDE4 inhibitory potency?

  • Methodological Answer :

  • Docking Studies : Glide SP/XP protocols (Schrödinger) predict binding to PDE4’s catalytic domain (GLN-369, MET-347 interactions) .
  • MD Simulations : 100-ns simulations assess stability of the triazolo-thiadiazine core (RMSD <2.0 Å) .
  • QSAR Models : Hammett σ constants for substituents correlate with pIC50_{50} (R2^2: 0.85) .

Q. What crystallographic insights explain the stability of triazolo-thiadiazine derivatives in solid-state formulations?

  • Methodological Answer : SC-XRD reveals:

  • Intermolecular Interactions : C–H⋯N hydrogen bonds (2.5–2.8 Å) and π-π stacking (3.5–3.7 Å) enhance crystal packing .
  • Torsional Angles : Substituents at position 6 with <15° dihedral angles minimize steric strain, improving thermal stability (decomposition >200°C) .

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